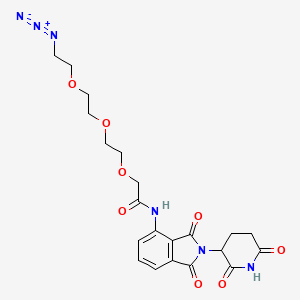

Pomalidomide-PEG3-azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pomalidomide-PEG3-azide is a compound that combines pomalidomide, a well-known immunomodulatory agent, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The presence of the azide group allows for click chemistry reactions, making it a versatile building block for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG3-azide typically involves the following steps:

Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.

Attachment of PEG Linker: The PEG linker is attached to pomalidomide through a series of reactions involving the activation of the carboxyl group on pomalidomide and subsequent coupling with the PEG linker.

Introduction of Azide Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .

Types of Reactions:

Click Chemistry: this compound undergoes click chemistry reactions, particularly azide-alkyne cycloaddition, to form stable triazole linkages.

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Azide-Alkyne Cycloaddition: This reaction typically requires a copper catalyst and is performed under mild conditions, often at room temperature.

Nucleophilic Substitution: Sodium azide is commonly used as the nucleophile in substitution reactions.

Major Products Formed:

Triazole Derivatives: Formed through click chemistry reactions.

Substituted Azides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pomalidomide-PEG3-azide has a wide range of applications in scientific research:

Mechanism of Action

Pomalidomide-PEG3-azide exerts its effects through the following mechanisms:

Targeted Protein Degradation: The compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Molecular Targets and Pathways: The primary molecular target is the CRBN protein, which is part of the E3 ubiquitin ligase complex.

Comparison with Similar Compounds

Pomalidomide-PEG2-azide: Similar structure but with a shorter PEG linker.

Pomalidomide-PEG4-azide: Similar structure but with a longer PEG linker.

Pomalidomide-PEG5-azide: Similar structure but with an even longer PEG linker.

Uniqueness: Pomalidomide-PEG3-azide is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective for use in PROTAC technology .

Biological Activity

Pomalidomide-PEG3-azide is a novel compound that combines the therapeutic properties of pomalidomide with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation. The biological activity of this compound is linked to its role as a cereblon (CRBN) ligand, which is critical for the modulation of immune responses and the degradation of specific proteins associated with various diseases, particularly multiple myeloma.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₆O₇ |

| Molecular Weight | 474.47 g/mol |

| CAS Number | 2271036-46-3 |

| Purity | ≥95% (HPLC) |

| Storage Conditions | Store at -20°C |

This compound acts as a ligand for cereblon, an E3 ubiquitin ligase that plays a pivotal role in the ubiquitin-proteasome pathway. By binding to cereblon, this compound facilitates the ubiquitination and subsequent degradation of target proteins involved in cancer progression, particularly in multiple myeloma. The incorporation of the PEG linker enhances solubility and bioavailability, while the azide group allows for further chemical modifications necessary for PROTAC development.

Biological Activity

-

Target Protein Degradation

- This compound has been shown to effectively recruit target proteins to the cereblon E3 ligase complex, promoting their degradation through the ubiquitin-proteasome system. This mechanism has been validated in various studies focusing on multiple myeloma cells.

-

Efficacy in Multiple Myeloma

- Clinical studies have demonstrated that pomalidomide, from which this compound is derived, significantly improves patient outcomes in relapsed and refractory multiple myeloma. For instance, in the MM-002 study, patients treated with pomalidomide and low-dose dexamethasone achieved an overall response rate of 33%, with a median overall survival of 16.5 months .

Clinical Efficacy

A comprehensive review of real-world data highlighted the effectiveness of pomalidomide in treating multiple myeloma:

- Overall Response Rate : 39.1%

- Median Progression-Free Survival (PFS) : 10 months

- Median Overall Survival (OS) : 14 months

- Common Adverse Events : Neutropenia (24%), thrombocytopenia (10%), respiratory infections (14%) .

PROTAC Development

Recent research indicates that this compound is instrumental in synthesizing novel PROTACs aimed at enhancing therapeutic efficacy against resistant cancer types. For example, it has been utilized to create iRucaparib-TP3, a potent PARP1 degrader that showcases improved selectivity and efficacy compared to traditional inhibitors .

Properties

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLUBRCOXPZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.